molecular formula C21H22N6OS B11319621 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide

1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide

Cat. No.: B11319621
M. Wt: 406.5 g/mol
InChI Key: WZCMQFBVBHHNFT-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex heterocyclic compound that combines the structural features of benzoxazole and pyrrolotriazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core . This intermediate is then coupled with a pyrrolotriazolopyrimidine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is unique due to its combination of structural features from both benzoxazole and pyrrolotriazolopyrimidine. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22N6OS

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C21H22N6OS/c1-12(2)9-26-14(4)13(3)18-19(26)22-11-27-20(18)24-17(25-27)10-29-21-23-15-7-5-6-8-16(15)28-21/h5-8,11-12H,9-10H2,1-4H3

InChI Key

WZCMQFBVBHHNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)CC(C)C)C

Origin of Product

United States

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